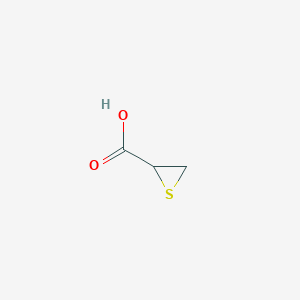

Thiirane-2-carboxylic acid

描述

Significance of Three-Membered Sulfur Heterocycles in Organic Chemistry

Three-membered heterocycles containing a sulfur atom, known as thiiranes or episulfides, are a significant class of compounds in organic chemistry. numberanalytics.comwikipedia.org Their importance stems from their high reactivity, which is a direct consequence of the significant ring strain in the three-membered ring. numberanalytics.combritannica.com This inherent reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.comresearchgate.netnumberanalytics.com

The chemistry of thiirane-containing compounds has played a considerable role in the development of modern organic, bioorganic, and medicinal chemistry. researchgate.net These small, sulfur-containing heterocycles are extremely reactive and can undergo various ring-opening reactions. researchgate.net This reactivity allows for the synthesis of substances that may be difficult or impossible to prepare through other methods. researchgate.net Beyond their role as synthetic intermediates, thiirane (B1199164) derivatives have been investigated for their potential biological activities. researchgate.net The versatility of thiiranes in functionalization reactions further underscores their importance as building blocks in the construction of complex molecular architectures. numberanalytics.com

Unique Structural Attributes and Reactivity Profile of Thiirane-2-carboxylic acid

This compound is characterized by a three-membered ring consisting of two carbon atoms and one sulfur atom, with a carboxylic acid group attached to one of the carbon atoms. nih.gov The parent compound, thiirane (ethylene sulfide), has C-C and C-S bond distances of 1.473 Å and 1.811 Å, respectively, and a C-S-C bond angle of 48.0°. wikipedia.org The presence of the strained thiirane ring and the carboxylic acid functional group dictates the compound's unique reactivity.

The high ring strain makes the thiirane ring susceptible to nucleophilic attack, leading to ring-opening reactions. britannica.comresearchgate.net The regiochemistry of this ring-opening in unsymmetrically substituted thiiranes is primarily influenced by steric effects. researchgate.nettaylorfrancis.com In the case of this compound, the carboxylic acid group can influence the reactivity of the heterocyclic ring.

One notable reaction involving this compound is its formation from the decomposition of S-nitrosocysteine at neutral pH. nih.gov This process involves an intramolecular transfer of the NO group from sulfur to nitrogen, leading to a reactive intermediate that subsequently forms this compound. nih.gov This discovery provides direct evidence for the involvement of reactive intermediates in the decomposition of S-nitrosocysteine. nih.gov Thiiranes can also undergo desulfurization reactions, for instance, when treated with phosphite (B83602) esters, to yield alkenes. msu.edu

Below is a table summarizing the computed properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₄O₂S |

| Molecular Weight | 104.13 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C3H4O2S/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) |

| InChIKey | OEEPAVHGOFHGOB-UHFFFAOYSA-N |

| Canonical SMILES | C1SC1C(=O)O |

| Data sourced from PubChem. nih.gov |

Historical Context and Evolution of Research on this compound

The study of three-membered heterocycles, including thiiranes, dates back to the early 20th century. numberanalytics.com Early investigations by chemists such as Staudinger, Pfenninger, and Delepine laid the groundwork for understanding these compounds. wikipedia.org A significant advancement in the synthesis of episulfides came in 1934 when Dachlauer and Jackel developed a general method for their preparation from epoxides using alkali thiocyanates and thiourea (B124793). wikipedia.org

Research on thiiranes has evolved considerably, with numerous reviews published on their synthesis, physical properties, and reactivity. tandfonline.com While early work focused on fundamental synthesis and reactions, more recent research has explored their application in more complex synthetic strategies and their potential biological relevance. researchgate.netchemistryviews.org For instance, the discovery of this compound as a natural product isolated from asparagus highlights its presence in the natural world. taylorfrancis.com Furthermore, contemporary research has delved into the mechanistic pathways of thiirane reactions, such as the photoredox/iron cooperative catalysis for the synthesis of thiazolidine-2-carboxylic acid derivatives from thiiranes and glycine (B1666218) derivatives. rsc.org The continued exploration of thiirane chemistry promises new applications and a deeper understanding of these reactive heterocycles. numberanalytics.comnumberanalytics.com

Structure

2D Structure

3D Structure

属性

分子式 |

C3H4O2S |

|---|---|

分子量 |

104.13 g/mol |

IUPAC 名称 |

thiirane-2-carboxylic acid |

InChI |

InChI=1S/C3H4O2S/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) |

InChI 键 |

OEEPAVHGOFHGOB-UHFFFAOYSA-N |

规范 SMILES |

C1C(S1)C(=O)O |

同义词 |

thiirancarboxylic acid |

产品来源 |

United States |

Synthetic Methodologies for Thiirane 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on constructing the thiirane-2-carboxylic acid molecule from acyclic or different heterocyclic precursors. These methods are fundamental in generating the core structure.

Pathways from Epoxides and Related Oxygen Heterocycles

The conversion of epoxides to thiiranes is a common and effective strategy for synthesizing the thiirane (B1199164) ring. This transformation involves the replacement of the oxygen atom in the oxirane ring with a sulfur atom, typically with an inversion of stereochemistry. A variety of sulfur-containing reagents can be employed for this purpose. dntb.gov.ua

Key reagents for this conversion include thiourea (B124793) and various thiocyanate (B1210189) salts, such as potassium or ammonium (B1175870) thiocyanate. dntb.gov.uawikipedia.org These reactions are often catalyzed by acids or other activating agents. For instance, fluoroboric acid adsorbed on silica (B1680970) gel (HBF4-SiO2) has been used as an efficient catalyst for the synthesis of thiiranes from oxiranes under solvent-free conditions. dntb.gov.ua Similarly, cerium(IV) has been shown to catalyze the conversion of epoxides to thiiranes using ammonium thiocyanate or thiourea. dntb.gov.ua A green chemistry approach involves using thiourea with silica gel in the absence of a solvent. dntb.gov.ua

A specific application of this methodology is seen in the synthesis of complex derivatives like cyclophellitol (B163102) thiirane. In one approach, a protected 1,6-epi-cyclophellitol (B1244939) was treated with N,N-dimethylthioformamide (DMTF) and trifluoroacetic acid to produce the corresponding thiirane with a complete inversion of configuration. rsc.org This highlights the stereospecific nature of the epoxide to thiirane conversion. Another study reported the synthesis of thiirane derivatives from hexofuranose or hexopyranose epoxide precursors. researchgate.net

| Reagent | Catalyst/Conditions | Reference |

|---|---|---|

| Ammonium Thiocyanate | Etidronic Acid | dntb.gov.ua |

| Thiourea/NH4Cl | Solvent-free | dntb.gov.ua |

| Ammonium Thiocyanate or Thiourea | TiO(TFA)2 and TiCl3(Otf) | dntb.gov.ua |

| Thiourea | Urea-choline chloride-based deep eutectic solvent (DES) | organic-chemistry.org |

| Potassium Thiocyanate (KSCN) | Reaction with ethylene (B1197577) carbonate | wikipedia.org |

| N,N-dimethylthioformamide (DMTF) | Trifluoroacetic acid | rsc.org |

Methods Involving Sulfur-Containing Precursors

This compound can also be synthesized directly from precursors that already contain a sulfur atom. A notable example is the diazotization of S-sulfonyl-cysteines. acs.org In an exploratory study on the diazotization of cystine, this compound was formed in approximately 51% yield, alongside acrylic acid. acs.org The proposed mechanism involves the nucleophilic displacement of the diazonium group by the sulfur atom. acs.org This reaction provides a direct pathway from an amino acid derivative to the target heterocyclic acid.

Another general method involves the reaction of α-haloketones with O,O-diethyl hydrogen phosphorodithioate (B1214789) and alumina-supported sodium borohydride (B1222165) under solvent-free microwave irradiation to yield thiiranes with high diastereoselectivity. organic-chemistry.org While not specific to the carboxylic acid derivative, this demonstrates a pathway from halogenated precursors.

Formation through Decomposition or Rearrangement Reactions

In some synthetic sequences, thiiranes are formed as intermediates through the decomposition or rearrangement of other heterocyclic systems. One such pathway involves the thermal decomposition of 1,3,4-thiadiazole (B1197879) derivatives. clockss.org For example, the reaction of thiazinedithiones with diphenyldiazomethane can produce unstable 1,3,4-thiadiazole intermediates, which then eliminate nitrogen gas (N2) to yield spiro-2'-thiirane derivatives. clockss.org

Rearrangement reactions can also lead to the formation of thiiranes. A rare reversible rearrangement has been observed between a 6-spiro-2'-thiirane derivative and a pyrroline-4-thione derivative. clockss.org Refluxing the pyrroline-4-thione in xylene resulted in the formation of the thiirane derivative through a reverse rearrangement. clockss.org In some cases, the newly formed thiirane can be unstable under the reaction conditions and undergo further reactions like thermal desulfurization. clockss.org

Indirect Synthesis and Functionalization Strategies

Indirect methods involve modifying a pre-formed thiirane ring or transforming the functional groups of a this compound derivative. These strategies are crucial for creating a diverse range of related compounds for various applications.

Derivatization of the Thiirane Ring System

The strained three-membered thiirane ring is susceptible to reactions that lead to new structures. Ring-opening reactions are common, where the C-S bonds are cleaved by nucleophiles. For example, the reaction of ethylene sulfide (B99878) (thiirane) with amines yields 2-mercaptoethylamines. wikipedia.org This principle can be applied to this compound, where nucleophiles could potentially open the ring to form substituted mercapto-propionic acid derivatives.

Ring expansion provides a pathway from three-membered thiiranes to four-membered thietanes. beilstein-journals.org For instance, a chiral thietane (B1214591) was synthesized from a chiral thiirane-2-methanol derivative under Mitsunobu conditions with 3-nitrophenol. nih.gov This demonstrates that the thiirane ring can be expanded to a larger heterocyclic system while retaining stereochemical information.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a wide array of standard transformations to produce various derivatives such as esters, amides, and salts. wikipedia.orgpcc.eu

Esterification: Carboxylic acids can be converted to esters. This is a widely practiced transformation, often achieved through reaction with an alcohol in the presence of an acid catalyst or by using reagents like diazomethane (B1218177) for methyl esters. msu.edu In the context of thiirane derivatives, the synthesis of ester-type gelatinase inhibitors was accomplished via an EDC-coupling reaction between a thiirane-containing carboxylic acid and a corresponding alcohol. nih.gov

Amidation: The conversion of carboxylic acids to amides is another fundamental transformation. While direct reaction with an amine is possible, it is often not straightforward. wikipedia.org A common method involves activating the carboxylic acid, for example, by converting it to a more reactive species like a pentafluorophenyl ester, which then reacts with an amine to form the amide. nih.gov This strategy was used to synthesize amide-type thiirane-based inhibitors. nih.gov

Salt Formation: As an acid, this compound readily reacts with bases, such as alkali metal hydroxides or amines, to form the corresponding carboxylate salts. pcc.eumsu.edu

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like LiAlH4. pcc.eu This would transform this compound into thiirane-2-methanol.

Conversion to Acyl Halides: Reagents like thionyl chloride can replace the hydroxyl group of the carboxylic acid with a halogen, typically chlorine, to form a reactive acyl chloride. wikipedia.org

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Salt Formation | Bases (e.g., NaOH, NaHCO3) | Carboxylate Salt | wikipedia.orgpcc.eu |

| Esterification | Alcohol, Acid Catalyst; Diazomethane | Ester | msu.edu |

| Amidation | Amine (often via activated ester) | Amide | wikipedia.orgnih.gov |

| Reduction | LiAlH4 | Primary Alcohol | pcc.eu |

| Acyl Halide Formation | Thionyl Chloride (SOCl2) | Acyl Chloride | wikipedia.org |

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is crucial for various applications. Several methodologies have been developed to control the diastereoselectivity and enantioselectivity of these three-membered sulfur-containing heterocycles.

Diastereoselective Synthesis:

A notable method for the stereoselective synthesis of cis-1,2-diarylthiiranes has been developed, which utilizes the stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides. nih.gov These ylides are generated in situ from readily available E,E-aldazine N-oxides by treatment with Lawesson's reagent. nih.gov This approach provides a practical route to a variety of cis-1,2-diarylthiiranes, yielding them as essentially single diastereomers in high yields under mild reaction conditions. nih.govresearchgate.net The high diastereoselectivity of this method makes it a significant advancement, as stereodefined thiiranes have been historically difficult to access. nih.gov

| Aldazine (B74668) N-oxide Precursor | Product | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| (E,E)-Dibenzylideneazine N,N'-dioxide | cis-2,3-Diphenylthiirane | High | >99:1 |

| (E,E)-Bis(4-methylbenzylidene)azine N,N'-dioxide | cis-2,3-Di-p-tolylthiirane | High | >99:1 |

| (E,E)-Bis(4-chlorobenzylidene)azine N,N'-dioxide | cis-2,3-Bis(4-chlorophenyl)thiirane | High | >99:1 |

Enantioselective Synthesis:

Enantiomerically enriched thiiranes are valuable chiral building blocks. researchgate.net Several strategies have been established for their synthesis.

Biocatalytic Thionation: A biocatalytic approach has been developed for the enantioselective synthesis of thiiranes from epoxides. researchgate.netresearchgate.net This method employs a halohydrin dehalogenase (HHDH) to catalyze the enantioselective ring-opening of various aryl- and alkyl-substituted epoxides with thiocyanate. researchgate.net This is followed by a nonenzymatic rearrangement to yield the corresponding chiral thiiranes in moderate yields (up to 43%) and with high enantiomeric excess (up to 98% ee). researchgate.netresearchgate.net The utility of this biocatalytic strategy has been demonstrated on a preparative scale. researchgate.net

Chiral Catalyst-Mediated Synthesis: Chiral catalysts have been effectively used to synthesize enantiopure thiiranes. One such method involves the kinetic resolution of terminal epoxides using a chiral phosphoric acid (CPA) catalyst with a sulfur source like thiourea. nih.govresearchgate.net Computational studies using density functional theory (DFT) have been instrumental in understanding the mechanism and the origin of enantioselectivity, leading to the rational design of new, more efficient CPA catalysts. researchgate.net These studies revealed that bulky substituents on the catalyst are crucial for controlling the stereochemical outcome. researchgate.net

Asymmetric Cycloaddition: The direct synthesis of highly substituted chiral thiiranes can be achieved through enantioselective [2+1] cycloaddition reactions. researchgate.net For example, the reaction of thioketones with α-diazo pyrazoleamides in the presence of chiral N,N'-dioxide/cobalt(II) complexes yields tetrasubstituted thiiranes with excellent efficiency and high stereoselectivity (up to >19:1 dr and 97% ee). researchgate.net

| Epoxide Substrate | Enzyme System | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Styrene Oxide | Engineered HHDH | ~40% | >98% |

| Propylene Oxide | Engineered HHDH | ~35% | ~95% |

| Epichlorohydrin | Engineered HHDH | ~43% | >97% |

Mechanistic Aspects of Key Synthetic Routes

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones for this compound and its derivatives.

Mechanism of Diastereoselective Synthesis via Thiocarbonyl Ylides:

The highly diastereoselective synthesis of cis-thiiranes from E,E-aldazine N-oxides and Lawesson's reagent has been mechanistically elucidated through experiments and computational studies. nih.govthieme-connect.com The reaction proceeds through the formation of a trans-thiocarbonyl ylide intermediate. nih.gov The intermediacy of this species was confirmed by trapping it with a dipolarophile to form a [3+2] cycloadduct, which showed a trans-configuration. thieme-connect.com Furthermore, crossover experiments using a mixture of two different aldazine N-oxides did not result in any aryl group scrambling, demonstrating the intramolecular nature of the thiirane formation. thieme-connect.com The excellent diastereocontrol is attributed to a stereospecific conrotatory 4π-electrocyclization of the trans-thiocarbonyl ylide, which selectively forms the cis-disubstituted thiirane product. thieme-connect.com DFT calculations have supported this proposed mechanism as the origin of the exquisite stereocontrol. nih.gov

Mechanism of Thiirane Formation from S-Nitrosocysteine:

This compound has been identified as a product formed during the decomposition of S-nitrosocysteine at neutral pH. nih.gov The proposed mechanism for its formation involves an initial intramolecular S- to N-transnitrosation, converting S-nitrosocysteine into N-nitrosocysteine. nih.gov This primary N-nitrosoamine is unstable and is expected to rapidly rearrange to a diazohydroxide. nih.gov The diazohydroxide, in turn, generates a reactive diazonium intermediate. nih.gov This diazonium ion subsequently undergoes a reaction, likely an intramolecular nucleophilic attack by the thiol group with displacement of nitrogen gas, to yield this compound. nih.gov This pathway represents a minor but significant decomposition route for S-nitrosocysteine under physiological conditions. nih.gov

Mechanism of Catalytic Epoxide to Thiirane Conversion:

The conversion of epoxides to thiiranes is a common method for synthesizing the thiirane ring. dntb.gov.ua When chiral phosphoric acids (CPAs) are used as catalysts, the reaction can be rendered enantioselective. researchgate.net DFT calculations have revealed that the mechanism involves the CPA catalyst activating the epoxide towards nucleophilic attack by a sulfur source, such as thiocyanate. researchgate.net The enantioselectivity is governed by the steric environment created by the catalyst in the transition state. Bulky ortho-substituents on the 3,3'-aryl groups of the CPA are critical for restricting the position of the epoxide, thereby controlling which enantiomer reacts preferentially. researchgate.net In rhodium-catalyzed reactions, such as the synthesis of thietanes from thiiranes, the mechanism is thought to involve the electrophilic activation of the thiirane by a rhodium carbenoid, followed by nucleophilic ring-opening and subsequent intramolecular cyclization. researchgate.net

Chemical Reactivity and Transformation Pathways of Thiirane 2 Carboxylic Acid

Ring-Opening Reactions of the Thiirane (B1199164) Moiety

The high degree of ring strain in the thiirane ring makes it susceptible to various ring-opening reactions, a characteristic feature of three-membered heterocycles. vulcanchem.comnih.gov This reactivity is a focal point of its chemistry, leading to the formation of a range of functionalized sulfur-containing compounds.

Nucleophilic Ring-Opening Reactions

The thiirane ring in compounds like thiirane-2-carboxylic acid readily undergoes nucleophilic attack, leading to the cleavage of a carbon-sulfur bond. vulcanchem.com The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of this attack. Nucleophiles can attack either of the two carbon atoms of the thiirane ring. For instance, the reaction of thiiranes with carboxylic acid derivatives, catalyzed by quaternary onium salts, can proceed with high regioselectivity. vulcanchem.com This reactivity is attributed to the inherent strain in the three-membered ring. vulcanchem.com

In a related context, studies on other substituted thiiranes have shown that nucleophilic ring-opening is a common reaction pathway. For example, 2-(chloromethyl)thiirane (B1265399) readily reacts with nucleophiles due to the strained ring. vulcanchem.com Similarly, the ring-opening of thiiranes with thiosilanes has been investigated in ionic liquids, although in some cases, a catalyst is required to facilitate the reaction. mdpi.com

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis plays a significant role in the ring-opening reactions of three-membered heterocycles, including thiiranes. msu.edu In the presence of an acid, the sulfur atom of the thiirane ring can be protonated, forming a more reactive episulfonium ion intermediate. This intermediate is then highly susceptible to nucleophilic attack, even by weak nucleophiles. The regioselectivity of the acid-catalyzed ring-opening is influenced by the electronic and steric effects of the substituents on the ring. msu.edu For instance, in substituted thiiranes, the attack may preferentially occur at the more sterically hindered carbon atom if electronic factors favor the formation of a more stable carbocation-like transition state at that position. msu.edu

While specific studies on the acid-catalyzed ring-opening of this compound itself are not extensively detailed in the provided results, the general principles of acid-catalyzed epoxide and thiirane ring-opening are well-established. nih.govmsu.edu The presence of the carboxylic acid group could potentially participate in intramolecular catalysis under acidic conditions.

Ring-Opening Polymerization Initiated by Various Species

Thiiranes are known to undergo ring-opening polymerization (ROP) to form polythioethers. rsc.org This process can be initiated by various species, including anionic, cationic, and organocatalytic initiators. rsc.orgrsc.org Anionic ROP of thiirane derivatives, often initiated by nucleophiles like thiolates, can proceed in a "living" manner, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org

Research has also explored the use of quaternary onium salts as catalysts for the acyl-group transfer polymerization of thiiranes using carboxylic acid derivatives as initiators. researchgate.net This method allows for the controlled polymerization of thiiranes. researchgate.net Furthermore, the homo- and copolymerization of functionalized thiiranes, such as 2-(hydroxymethyl)thiirane, have been initiated by quaternary ammonium (B1175870) salts of dithiocarboxylic acids. acs.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides another avenue for chemical transformations, allowing for the synthesis of various derivatives.

Esterification and Amidation Processes

Carboxylic acids can be converted to esters through various methods, including Fischer esterification, which involves reaction with an alcohol in the presence of an acid catalyst. youtube.com Alternatively, conversion to a more reactive acyl halide or anhydride, followed by reaction with an alcohol, is a common strategy. msu.edu The preparation of methyl esters can also be achieved using diazomethane (B1218177). msu.edu

Amides can be synthesized from carboxylic acids by first converting the acid to an ammonium salt with ammonia (B1221849) or an amine, followed by heating to dehydrate the salt. libretexts.org A more direct method involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an amine. libretexts.org Thionyl chloride can also be used to activate the carboxylic acid for a one-pot synthesis of amides. rsc.org

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Heat or Activating Agent (e.g., DCC) | Amide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for carboxylic acids, though it often requires specific conditions. libretexts.org For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in the presence of a catalyst in a suitable solvent like N,N-dimethylformamide (DMF). google.com The ease of decarboxylation can be influenced by the stability of the carbanion formed upon loss of CO2. msu.edu For instance, thiazolium-2-carboxylic acids undergo facile decarboxylation due to the stability of the resulting ylide. msu.edu While specific conditions for the decarboxylation of this compound are not detailed, it has been noted that decarboxylation of some heterocyclic carboxylic acids can lead to the parent heterocycle. riverside.tw Decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with an organic halide with concomitant loss of CO2, represent a modern synthetic method, though these typically require a metal catalyst. wikipedia.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic molecules in a single step. For this compound and its derivatives, these reactions provide a direct route to more complex heterocyclic systems, particularly those containing sulfur and nitrogen.

[2+3] Cycloaddition with Glycine (B1666218) Derivatives

A significant transformation of thiiranes, including by extension this compound, is their participation in [2+3] cycloaddition reactions with glycine derivatives. This reaction serves as an efficient and atom-economical method for the synthesis of thiazolidine-2-carboxylic acid derivatives, which are important unnatural amino acid analogues found in various biologically active molecules. rsc.orgresearchgate.net

Recent research has highlighted a visible-light-induced aerobic oxidative [2+3] cycloaddition between glycine derivatives and thiiranes. rsc.orgresearchgate.netnih.gov This method is notable for its mild reaction conditions and high diastereoselectivity. rsc.org The reaction proceeds via a cooperative photoredox and iron catalysis pathway, leading to the formation of two new bonds (C-S and C-N) in a single operation. rsc.orgevitachem.com This strategy has been successfully applied to the modification of glycine-derived dipeptides. rsc.org

The general reaction scheme involves the coupling of a glycine ester with a substituted thiirane. In the context of this compound, this would lead to the formation of a substituted thiazolidine-2,4-dicarboxylic acid derivative. The reaction is typically carried out in a mixed solvent system, such as dichloroethane and acetonitrile, under blue LED light irradiation in the presence of a photocatalyst (like Rhodamine-6G), an iron salt (e.g., FeSO₄·7H₂O), and an additive like hydroiodic acid (HI). rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield | Ref |

| Glycine Ester | 2-Phenylthiirane | Rh-6G (2 mol%), FeSO₄·7H₂O (20 mol%), HI (15 mol%) | DCE/CH₃CN, Blue LED, Air, rt | Ethyl 5-phenylthiazolidine-2-carboxylate | Good | rsc.org |

| Glycine-derived dipeptides | Thiiranes | Rh-6G, FeSO₄·7H₂O, HI (30 mol%) | DCE/CH₃CN, Blue LED, O₂, rt | Modified dipeptides | - | rsc.org |

| Glycine Esters | Oxiranes/Thiiranes | Eosin-Y, Cu(OAc)₂, HI | Light-free, mild conditions | Oxazolidine/Thiazolidine-2-carboxylic acid derivatives | Moderate to Good | rsc.org |

An alternative approach for this transformation involves the use of Eosin-Y and copper acetate (B1210297) as a catalytic system under light-free conditions. rsc.org This one-pot protocol also yields thiazolidine-2-carboxylic acid derivatives in moderate to good yields under mild reaction conditions. rsc.org

Other Cycloaddition Pathways

While the [2+3] cycloaddition with glycine derivatives is a prominent reaction, thiiranes can, in principle, participate in other cycloaddition pathways. For instance, photochemical [2+2] cycloadditions of thiocarbonyl compounds with alkenes, known as the thia-Paternò–Büchi reaction, are a known method for synthesizing thietanes. beilstein-journals.orgbeilstein-journals.org Although not specifically detailed for this compound in the reviewed literature, this pathway remains a potential transformation for the thiirane ring.

Furthermore, 1,3-dipolar cycloaddition reactions are a versatile method for synthesizing five-membered heterocycles. nih.govsemanticscholar.org Azomethine ylides, for example, can react with various dipolarophiles. semanticscholar.orgmdpi.com The thiirane ring itself is not a typical 1,3-dipole, but its derivatives can be precursors to species that undergo such reactions. The reaction of thioisatin with thiazolidine-2-carboxylic acid, for instance, proceeds via a 1,3-dipolar cycloaddition to form new heterocyclic scaffolds. nih.gov

Advanced Mechanistic Studies of this compound Reactions

The mechanism of the [2+3] cycloaddition of thiiranes with glycine derivatives has been the subject of preliminary mechanistic studies. rsc.org The proposed pathway for the visible-light-induced reaction involves a cooperative photoredox and iron catalytic cycle. rsc.orgresearchgate.net

The proposed mechanism is initiated by the photocatalyst, which, upon light absorption, leads to the generation of a key radical intermediate from the glycine derivative. This intermediate then engages with the thiirane. The iron catalyst is believed to play a crucial role in facilitating the key bond-forming steps. A proposed intermediate in this catalytic cycle is a sulfenic acid peroxide, which acts as a new oxidizing species. tandfonline.com

A plausible mechanistic sequence for the photoredox-catalyzed reaction is as follows: rsc.org

Excitation of the photocatalyst (e.g., Rh-6G) by visible light.

Single-electron transfer (SET) from the glycine derivative to the excited photocatalyst to form a radical cation.

Deprotonation to yield an α-amino radical.

Radical addition to the thiirane ring, leading to ring-opening and formation of a sulfur-centered radical.

Oxidation of this radical by the iron catalyst and subsequent cyclization to form the thiazolidine (B150603) ring.

Control experiments have been crucial in elucidating this pathway, indicating the necessity of both the photocatalyst and the iron co-catalyst for the reaction to proceed efficiently. rsc.org

Further computational and experimental studies are required to provide a more detailed understanding of the transition states and the precise role of each catalytic species in the cycloaddition reactions of this compound.

Spectroscopic and Analytical Characterization Techniques for Thiirane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of thiirane-2-carboxylic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms within the molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra offer fundamental information about the structure of this compound. The ¹H NMR spectrum provides details on the number of different types of protons, their chemical environment, and their coupling interactions, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

In a study detailing the decomposition of S-nitrosocysteine, this compound was identified as a product and characterized by NMR in a DMSO-d₆ solvent. nih.gov The reported chemical shifts provide a clear signature for the molecule.

¹H NMR: The proton spectrum shows a characteristic pattern for the three-membered thiirane (B1199164) ring.

The proton on the carbon bearing the carboxylic acid group (C2-H) appears as a double doublet at approximately 3.38 ppm .

The two protons on the other carbon of the thiirane ring (C3-H₂) resonate as a double doublet at around 2.67 ppm . nih.gov

The splitting pattern (double doublet) arises from the geminal coupling between the two C3 protons and their vicinal coupling with the C2 proton. The downfield shift of the C2 proton is attributed to the deshielding effects of both the adjacent sulfur atom and the electron-withdrawing carboxylic acid group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the three carbon atoms in the molecule.

The carboxylic acid carbon (C1) is the most deshielded, appearing at approximately 171 ppm . nih.gov This significant downfield shift is characteristic of carbonyl carbons in a carboxylic acid environment. oregonstate.edu

The carbon atom attached to the carboxylic acid group (C2) resonates at around 29 ppm . nih.gov

The methylene (B1212753) carbon of the thiirane ring (C3) is observed at approximately 24 ppm . nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | - | ~171 |

| C2-H | ~3.38 (dd) | ~29 |

| C3-H₂ | ~2.67 (dd) | ~24 |

Note: The carboxylic acid proton (-COOH) signal is often broad and its chemical shift can vary depending on concentration and solvent. It is typically observed in the range of 9.5 ppm and above. oregonstate.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals based on J-coupling interactions through bonds.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the coupling relationships between protons. For this compound, a cross-peak would be expected between the signal at ~3.38 ppm (C2-H) and the signal at ~2.67 ppm (C3-H₂), confirming the vicinal coupling between the protons on the adjacent carbons of the thiirane ring. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). For this compound, an HSQC spectrum would show:

A correlation between the proton signal at ~3.38 ppm and the carbon signal at ~29 ppm (C2).

A correlation between the proton signal at ~2.67 ppm and the carbon signal at ~24 ppm (C3). sdsu.eduresearchgate.net The carboxylic carbon at ~171 ppm would not show a correlation in a standard HSQC spectrum as it has no directly attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the C2-H proton (~3.38 ppm) to the carboxylic carbon (C1, ~171 ppm), confirming the attachment of the carboxyl group to the C2 position.

Correlations between the protons on one side of the ring and the carbon on the other, further solidifying the ring structure. researchgate.netyoutube.com

In a study investigating the diazotization of S-sulfonyl-cysteines, the formation of this compound was reported, and it was noted that tabulated correlations from ¹H-¹H COSY and ¹H-¹³C HSQC NMR were included in the supporting information, underscoring the utility of these techniques for its identification. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₃H₄O₂S, which corresponds to a monoisotopic mass of approximately 103.99 Da. nih.gov

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙) or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻). The subsequent fragmentation of this ion provides a characteristic fingerprint.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.orgaip.org For this compound, the following fragmentation patterns can be anticipated:

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would lead to a fragment ion corresponding to the thiiranyl cation.

Ring Opening and Cleavage: The strained three-membered ring can undergo cleavage, leading to characteristic losses.

Formation of Thiirane-Carboxylic Species: In studies involving related thiol-containing compounds, the formation of thiirane-carboxylic bound species has been observed as a distinct fragmentation process in tandem mass spectrometry. nih.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment |

| 104 | Molecular Ion [C₃H₄O₂S]⁺˙ |

| 87 | [M - OH]⁺ |

| 59 | [M - COOH]⁺ or [C₂H₃S]⁺ |

| 45 | [COOH]⁺ |

Note: The exact fragmentation pattern and the relative abundance of fragment ions would depend on the ionization technique and energy used.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and conformational details.

Currently, a specific crystal structure for this compound itself is not publicly available in crystallographic databases. However, the technique has been successfully applied to derivatives, demonstrating its feasibility for this class of compounds. For instance, the X-ray crystal structure of 2-benzyl-3,4-epithiobutanoic acid, a thiirane-containing carboxylic acid inhibitor, has been determined at high resolution when bound to the active site of the enzyme carboxypeptidase A. nih.gov This study revealed the precise geometry of the thiirane ring after covalent modification, the conformation of the molecule, and its interactions with the enzyme's active site. nih.gov

Should a suitable single crystal of this compound be obtained, XRD analysis would provide invaluable data, including:

The exact bond lengths of the C-S, C-C, C=O, and C-O bonds.

The internal bond angles of the strained thiirane ring.

The conformation of the carboxylic acid group relative to the ring.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid moieties.

Other Chromatographic and Spectroscopic Methods (e.g., HPLC, UV-Vis)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation, purification, and quantification of this compound from complex mixtures. In a study on the decomposition of S-nitrosocysteine, this compound was separated and identified using reversed-phase HPLC. nih.gov The analysis was performed on a C18 column with a mobile phase of ammonium (B1175870) formate (B1220265) at pH 2.8, yielding a retention time of 9.8 minutes. nih.gov This demonstrates that standard reversed-phase conditions are suitable for its analysis.

For chiral analysis, derivatization followed by separation on a chiral stationary phase can be employed. A method developed for the similar compound, thiazolidine-2-carboxylic acid, involved pre-column derivatization with aniline (B41778) and separation on a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol. researchgate.net A similar strategy could be adapted for the enantiomeric separation of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Carboxylic acids without additional conjugated systems typically exhibit a weak n→π* absorption at a low wavelength, around 210 nm, which is often of limited diagnostic use. nih.gov this compound is expected to have a similar absorption profile. The closely related compound, thiophene-2-carboxylic acid, shows a UV absorption maximum around 270-280 nm, but this is due to the conjugated aromatic thiophene (B33073) ring system. mdpi.com For this compound, the lack of extensive conjugation means its primary absorption would be in the far-UV region.

Integration of Experimental Data with Computational Predictions

The characterization of this compound is significantly enhanced by integrating experimental data with computational predictions, most notably using Density Functional Theory (DFT). This synergistic approach can aid in the assignment of complex spectra and provide insights into the molecule's properties that are difficult to measure experimentally.

NMR Chemical Shift Prediction: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. By calculating the theoretical spectrum for a proposed structure and comparing it to the experimental spectrum, structural assignments can be confirmed with a high degree of confidence. For molecules with conformational flexibility or those that can form dimers, Boltzmann-weighted averaging of the calculated shifts for different conformers is often performed to achieve better agreement with experimental values.

Vibrational Spectroscopy Analysis: Computational methods are also used to predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra. This allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as C-S stretching in the thiirane ring or the C=O stretch of the carboxylic acid.

Understanding Molecular Properties: DFT studies can provide valuable information on electronic properties, such as the distribution of electron density and the energies of molecular orbitals. This can help rationalize the observed chemical shifts and reactivity. For instance, calculations on thiirane derivatives can quantify the ring strain and the polarization of the C-S bonds.

This integrated experimental and computational strategy has been successfully applied to the study of related compounds like thiophene-2-carboxylic acid, where DFT calculations were used to analyze conformational stability, molecular interactions, and spectroscopic data. mdpi.com A similar approach provides a robust framework for the complete and accurate characterization of this compound.

Theoretical and Computational Investigations of Thiirane 2 Carboxylic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of thiirane-2-carboxylic acid, which governs its reactivity. These studies typically focus on the distribution of electrons, the energies of molecular orbitals, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For sulfur-containing heterocycles like this compound, DFT calculations provide accurate geometries and energies. researchgate.netmdpi.comacs.org Studies on related thiirane (B1199164) and heterocyclic systems often employ hybrid functionals, such as B3LYP, or meta-hybrid functionals, like M06-2X, combined with Pople-style basis sets (e.g., 6-31G* or 6-311+G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.netmdpi.comnih.govuzh.ch

For this compound, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared spectra, and calculate atomic charges to identify electrostatic potential. mdpi.com The analysis of the electrostatic potential map can reveal the most electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. researchgate.net In thiazine (B8601807) derivatives, for instance, the sulfur and nitrogen atoms are identified as key electrophilic and nucleophilic sites, respectively. researchgate.net For this compound, the sulfur atom's lone pairs and the carboxylic acid group's oxygen atoms would be regions of significant electron density.

A sample table of properties that can be derived from DFT calculations for a molecule like this compound is presented below, based on methodologies applied to similar compounds. researchgate.net

| Calculated Property | Description | Typical Method |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | B3LYP/6-311+G(d,p) |

| Binding Energy | The energy required to separate the molecule into its constituent atoms. | B3LYP/6-311+G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity. | B3LYP/6-311+G(d,p) |

| Heat of Formation | The change in enthalpy during the formation of the compound from its elements. | Semi-empirical (e.g., AM1) or DFT |

This table is illustrative of the types of data generated from DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the sulfur atom. The LUMO is likely to be a π* anti-bonding orbital associated with the carbonyl group (C=O) of the carboxylic acid. The analysis of frontier orbitals for related thiophene (B33073) carboxylic acid derivatives shows similar distributions, where the HOMO and LUMO shapes indicate the primary sites for electron donation and acceptance. mdpi.com

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. researchgate.netresearchgate.netirjweb.com

| Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of a molecule. |

This interactive table outlines key reactivity descriptors derived from HOMO-LUMO energies.

Computational chemistry is a powerful tool for mapping reaction pathways and calculating the energetics of reactions, including the identification of transition states. acs.org The formation of this compound from the decomposition of S-nitrosocysteine is a key reaction pathway. nih.govscience.gov This process is proposed to proceed through an intramolecular transfer of the nitroso group from sulfur to nitrogen, forming a reactive diazonium ion intermediate that subsequently leads to the thiirane ring. nih.govscience.gov

Furthermore, the ring-opening of thiiranes is a well-studied reaction computationally. nih.govarkat-usa.org DFT calculations on substituted thiiranes show that the reaction barrier is highly dependent on stereoelectronic effects, such as the orientation of the breaking bonds relative to adjacent functional groups. nih.gov For example, in the ring-opening of a sulfonyl-substituted thiirane, the lowest energy pathway involves the breaking C-H bond being anti-periplanar to the breaking C-S bond of the thiirane ring. nih.gov Transition states for such reactions are located and confirmed by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface. acs.orgsioc-journal.cn

Molecular Orbital Analysis (HOMO-LUMO)

Stereochemical Conformations and Configurational Analysis

This compound possesses a chiral center at the C2 carbon of the thiirane ring, meaning it exists as (R) and (S) enantiomers. Computational methods are used to analyze the conformational landscape of the molecule, which pertains to the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.

For this compound, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the thiirane ring. Theoretical studies on related substituted heterocycles, such as chloromethyl-thiirane and thietane-1-oxide, utilize ab initio molecular orbital theory and molecular dynamics to determine the most stable conformers. researchgate.netresearchgate.net These studies calculate the relative energies of different conformers to predict their populations at thermal equilibrium. For instance, in 3-substituted thietane-1-oxides, ab initio calculations show a preference for the pseudo-diequatorial conformation. researchgate.net A similar analysis for this compound would involve rotating the C2-COOH bond and calculating the energy profile to identify the lowest energy (most stable) conformations.

Predictive Modeling and Structure-Activity Relationship (SAR) Methodologies

While specific SAR studies on this compound are not prevalent, the methodologies are well-established for other heterocyclic compounds. rsc.orgmdpi.combohrium.com SAR and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity.

A hypothetical QSAR study on derivatives of this compound would involve several steps:

Dataset Assembly: Synthesizing a library of this compound derivatives with varied substituents on the thiirane ring or the carboxylic acid group.

Biological Testing: Measuring a specific biological activity (e.g., enzyme inhibition) for all compounds in the library.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each derivative. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters. researchgate.net

Model Generation: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using internal (cross-validation) and external validation sets.

Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent compounds. rsc.org

Molecular Dynamics and Reaction Pathway Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment, such as a solvent or a biological macromolecule. researchgate.netwayne.edu An MD simulation of this compound in an aqueous solution could reveal information about its solvation shell, hydrogen bonding interactions between the carboxylic acid and water, and the stability of its various conformations over time. researchgate.net

In the context of enzyme inhibition, combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful. wayne.eduacs.org For thiirane-based inhibitors targeting enzymes like matrix metalloproteinases, MD simulations are first used to equilibrate the inhibitor within the enzyme's active site. acs.orgnih.gov Subsequently, QM/MM calculations are performed where the reacting parts of the system (the inhibitor and key active site residues) are treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient force field (MM). acs.org This approach has been used to study the ring-opening reaction of thiirane inhibitors, elucidating the detailed mechanism and calculating reaction barriers within the complex biological environment of an enzyme active site. acs.orgnih.gov

Applications in Advanced Materials Science and Catalysis

Role as Monomers in Polymer Science

The strained thiirane (B1199164) ring is susceptible to ring-opening polymerization (ROP), making its derivatives, including thiirane-2-carboxylic acid, important monomers for the synthesis of functional polythioethers. These polymers are of interest due to their unique optical properties, metal-binding capabilities, and potential for further chemical modification.

Thiiranes are known to polymerize readily to form polythioethers. rsc.org The polymerization of thiirane derivatives can be initiated by a variety of nucleophiles. rsc.org While early methods often resulted in polymers with limited control over molecular weight, significant advancements have been made. researchgate.net The resulting polythioethers are noted for high crystallinity, which can lead to insolubility in common organic solvents, a challenge that drives the development of new polymerization techniques to improve material properties. rsc.org The incorporation of functional groups, such as the carboxylic acid in this compound, allows for the synthesis of specialty polythioethers with tailored properties, such as hydrophilicity, and sites for cross-linking or bioconjugation.

Achieving control over polymer architecture, molecular weight, and dispersity is crucial for creating high-performance materials. For thiiranes, several controlled polymerization techniques have been developed.

Anionic Ring-Opening Polymerization (AROP): AROP is one of the most suitable methods for polymerizing thiiranes. rsc.orgresearchgate.net It can be a living polymerization, allowing for the synthesis of polymers with predictable molecular weights up to 100 kg mol⁻¹ and narrow molecular weight distributions (Đ < 1.1). rsc.org AROP of substituted thiiranes generally experiences fewer side reactions compared to the polymerization of their epoxide analogs. rsc.org Various initiators can be used, including metalloporphyrin complexes and organobases like phosphazenes. researchgate.netrsc.org

Thioacyl Group Transfer (TAGT) Polymerization: Nishikubo and colleagues developed a novel ring-opening polymerization method where quaternary onium salts catalyze the ROP of thiiranes using carboxylic acid derivatives as initiators. researchgate.net This technique, known as thioacyl-group transfer (TAGT) polymerization, produces polythioethers with controlled molecular weights and narrow dispersities (Đ ≈ 1.18). researchgate.net

Ring-Expansion Polymerization (REP): This method uses cyclic initiators, such as cyclic bifunctional thioesters, for the polymerization of thiiranes. researchgate.net The process involves the insertion of the thiirane monomer into the cyclic initiator, leading to the formation of cyclic polymers. researchgate.net This technique offers a pathway to well-defined cyclic polythioethers, which have distinct physical properties compared to their linear counterparts. researchgate.netresearchgate.net

Table 1: Controlled Polymerization Techniques for Thiirane Derivatives

| Polymerization Technique | Initiator/Catalyst System | Key Features | Resulting Polymer Architecture |

|---|---|---|---|

| Anionic Ring-Opening Polymerization (AROP) | Metalloporphyrins, Organobases (e.g., Phosphazenes) | Living polymerization, low dispersity (Đ < 1.1), high molecular weights (up to 100 kg mol⁻¹). rsc.org | Linear, Block Copolymers, Star Polymers. rsc.org |

| Thioacyl Group Transfer (TAGT) Polymerization | Carboxylic Acid Derivatives / Quaternary Onium Salts | Controlled molecular weight, narrow dispersity (Đ ≈ 1.18). researchgate.net | Linear, Star Polymers. researchgate.net |

| Ring-Expansion Polymerization (REP) | Cyclic Bifunctional Thioesters | Forms cyclic polymers directly from a cyclic initiator. researchgate.net | Cyclic Polymers. researchgate.netresearchgate.net |

Synthesis of Specialty Polythioethers

Application in the Synthesis of Other Sulfur Heterocycles (e.g., Thietanes, Thiazolidines)

The reactivity of the thiirane ring allows for its use as a precursor in the synthesis of larger sulfur-containing heterocyclic compounds through ring expansion or cycloaddition reactions.

Thietanes: Thietanes, four-membered sulfur heterocycles, can be synthesized from thiiranes via ring expansion. rsc.orgbeilstein-journals.org One common method involves the reaction of a thiirane with a sulfur ylide, such as dimethyloxosulfonium methylide. The process begins with the nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement that results in the formation of the four-membered thietane (B1214591) ring. rsc.org Derivatives such as thiirane-2-methanol can be converted to chiral thietanes under Mitsunobu conditions, demonstrating a pathway to stereodefined four-membered rings. beilstein-journals.orgnih.govbeilstein-journals.org

Thiazolidines: Thiazolidine-2-carboxylic acid derivatives, which are important unnatural amino acid analogs, can be synthesized through a direct [2+3] cycloaddition reaction between thiiranes and glycine (B1666218) derivatives. rsc.org This transformation can be achieved using a cooperative photoredox and iron catalysis system under mild, aerobic conditions. rsc.orgrsc.org The reaction is atom-economical, forming two new bonds (C–S and C–N) in a single step and affording highly functionalized thiazolidines with good yields and high diastereoselectivities. rsc.org

Table 2: Synthesis of Sulfur Heterocycles from Thiirane Precursors

| Target Heterocycle | Reaction Type | Reagents/Catalysts | Key Aspects |

|---|---|---|---|

| Thietane | Ring Expansion | Dimethyloxosulfonium methylide (from Trimethyloxosulfonium iodide and NaH). rsc.org | Nucleophilic ring-opening followed by intramolecular cyclization. rsc.org |

| Chiral Thietane | Ring Expansion (from thiirane-2-methanol) | 3-Nitrophenol, Mitsunobu conditions (DEAD, PPh₃). beilstein-journals.orgnih.gov | Stereospecific synthesis from a chiral precursor. beilstein-journals.orgnih.gov |

| Thiazolidine-2-carboxylic acid derivative | [2+3] Cycloaddition | Glycine derivatives, visible light, photoredox catalyst, iron catalyst. rsc.orgrsc.org | Cooperative catalysis, atom-economical, high diastereoselectivity. rsc.org |

Utilization in Catalytic Processes

This compound and its derivatives are not only building blocks but also participate in various catalytic transformations, serving as substrates in reactions that forge complex molecules.

The unique reactivity of the thiirane ring makes it amenable to both organocatalytic and metal-catalyzed reactions.

Organocatalysis: Quaternary onium salts are effective neutral catalysts for the regioselective ring-opening of thiiranes with carboxylic acid derivatives. researchgate.netvulcanchem.com The reaction proceeds smoothly to give S-thioester products. researchgate.net The combination of an organocatalyst (e.g., a secondary amine like pyrrolidine) and a transition metal catalyst can enable powerful synergistic transformations for synthesizing complex heterocyclic systems. chim.it

Metal-Catalyzed Transformations: Transition metals are widely used to catalyze reactions involving thiiranes. A notable example is the previously mentioned synthesis of thiazolidine-2-carboxylic acid derivatives, which employs a cooperative system of a photoredox catalyst and an iron catalyst. rsc.orgrsc.org This dual catalytic approach enables an aerobic oxidative dehydrogenative formal [2+3]-cyclization. rsc.org Furthermore, transition-metal-catalyzed cross-coupling reactions of thioesters, which can be formed from thiiranes, provide efficient routes for C-C bond formation. sioc-journal.cn Nickel-catalyzed decarbonylative reactions also represent an important class of transformations for carboxylic acid derivatives. rsc.orgnsf.gov

The development of asymmetric methods to control stereochemistry is a central goal in modern organic synthesis. Thiiranes are valuable substrates in this context.

Asymmetric Synthesis of Heterocycles: The synthesis of thiazolidine-2-carboxylic acid derivatives via the photoredox/iron-catalyzed cycloaddition of thiiranes can proceed with high diastereoselectivities, allowing for control over the relative stereochemistry of the product. rsc.org Chiral thiiranes can also be synthesized asymmetrically, providing enantiomerically enriched building blocks for further transformations. researchgate.net For instance, chiral thiirane-2-methanol, a derivative of this compound, can be converted into optically active thietanes, preserving and transferring stereochemical information. beilstein-journals.orgnih.gov These methods are crucial for accessing enantiopure compounds, which is of high importance in fields like medicinal chemistry.

Table 3: Catalytic Transformations Involving Thiiranes

| Catalysis Type | Reaction | Catalyst System | Outcome |

|---|---|---|---|

| Organocatalysis | Ring-opening with carboxylic acid derivatives | Quaternary Onium Salts. researchgate.netvulcanchem.com | Regioselective formation of S-thioesters. researchgate.net |

| Dual Catalysis (Metal/Photoredox) | [2+3] Cycloaddition of thiiranes and glycine derivatives | Visible light, Photoredox catalyst, Iron catalyst. rsc.orgrsc.org | Synthesis of thiazolidine-2-carboxylic acid derivatives. rsc.org |

| Asymmetric Synthesis | [2+3] Cycloaddition | Visible light, Photoredox catalyst, Iron catalyst. rsc.org | High diastereoselectivity in thiazolidine (B150603) formation. rsc.org |

| Asymmetric Synthesis | Ring Expansion (from chiral thiirane-2-methanol) | Mitsunobu Reagents. beilstein-journals.orgnih.gov | Synthesis of optically active thietanes. beilstein-journals.orgnih.gov |

Organocatalysis and Metal-Catalyzed Transformations

Emerging Applications in Novel Functional Material Development

The unique bifunctional nature of this compound, possessing both a reactive thiirane ring and a versatile carboxylic acid group, positions it as a promising monomer for the development of novel functional materials. The strategic incorporation of this monomer into polymer architectures can impart a range of desirable properties, opening up new avenues in advanced materials science and catalysis. Research in this area is exploring the synthesis of specialized polymers where the inherent characteristics of the polythioether backbone are augmented by the functionality of the pendant carboxylic acid groups.

The ring-opening polymerization (ROP) of this compound leads to the formation of poly(this compound), a functional polythioether. The polymerization can proceed via different mechanisms, with anionic ROP being a common method for thiirane derivatives. researchgate.netacs.orgrsc.org The presence of the carboxylic acid moiety can influence the polymerization kinetics and the properties of the resulting polymer. This functional group provides a site for post-polymerization modification, allowing for the covalent attachment of other molecules, or it can be used to tune the polymer's solubility and its interactions with other materials. acs.orgnih.gov

One of the most significant areas of interest is the development of stimuli-responsive or "smart" polymers. The carboxylic acid groups along the polymer chain can deprotonate or protonate in response to changes in the pH of the surrounding environment. acs.org This change in ionization state alters the electrostatic interactions within and between polymer chains, leading to conformational changes and macroscopic responses such as swelling or shrinking. This pH-responsiveness makes poly(this compound) a candidate for applications in drug delivery systems, where a change in pH could trigger the release of a therapeutic agent, or in the creation of sensors and actuators.

Furthermore, the polythioether backbone itself confers unique properties. Polythioethers are known for their high refractive index, good adhesion, and interesting electrochemical properties. researchgate.netacs.orgnih.gov The combination of these backbone characteristics with the functionality of the carboxylic acid groups could lead to the development of advanced coatings, adhesives, and optical materials. For instance, the carboxylic acid groups could enhance adhesion to polar substrates or be used to cross-link the polymer, improving its mechanical and thermal properties.

The development of these novel functional materials is an active area of research. While extensive data on poly(this compound) itself is still emerging, the foundational principles of polymer chemistry and materials science provide a strong basis for its potential applications. The table below outlines some of the potential properties and applications of materials derived from this compound, based on analogous polymer systems.

| Material Type | Key Property | Potential Application |

| pH-Responsive Hydrogel | Swelling/shrinking with pH change | Controlled drug release, biosensors |

| Functional Coating | High refractive index, enhanced adhesion | Anti-reflective coatings, corrosion-resistant layers |

| Cross-linked Polythioether | Improved mechanical strength and thermal stability | High-performance adhesives, encapsulants for electronics |

| Surface-Modified Material | Covalent attachment of biomolecules | Biocompatible surfaces, targeted drug delivery vehicles |

As research continues, a more detailed understanding of the structure-property relationships in polymers derived from this compound will undoubtedly lead to the realization of these and other innovative applications in advanced materials science.

Future Research Directions and Grand Challenges in Thiirane 2 Carboxylic Acid Chemistry

The field of sulfur-containing heterocycles is witnessing a surge of interest, with thiirane-2-carboxylic acid and its derivatives poised at the forefront of innovative chemical research. The unique combination of a strained three-membered ring and a reactive carboxylic acid moiety presents both significant challenges and exciting opportunities. Future advancements in the chemistry of this compound are crucial for unlocking its full potential in medicine, materials science, and beyond. This article outlines the key future research directions and grand challenges that will shape the landscape of this compound chemistry.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling Thiirane-2-carboxylic acid in laboratory settings?

- Methodological Guidance :

- Ventilation & PPE : Ensure adequate ventilation (e.g., fume hoods) and wear nitrile gloves, lab coats, and safety goggles. Glove compatibility must be verified with suppliers due to potential permeability issues .

- Spill Management : Sweep solid residues into sealed containers; avoid environmental release. Use inert absorbents (e.g., vermiculite) for liquid spills and dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention and provide Safety Data Sheets (SDS) to healthcare providers .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Guidance :

- Conditional Testing : Conduct stability assays under controlled temperatures (e.g., 25°C, 40°C) and pH ranges (acidic/alkaline). Monitor for decomposition products like sulfur oxides (SOₓ) via gas chromatography-mass spectrometry (GC-MS) .

- Incompatibility Screening : Avoid exposure to strong oxidizers (e.g., peroxides), acids, or bases, as these may trigger hazardous reactions. Pre-test compatibility with solvents using small-scale trials .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

- Methodological Guidance :

- Structural Elucidation : Use nuclear magnetic resonance (NMR) for proton/carbon environments and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid C=O stretch).

- Quantitative Analysis : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Titration methods (e.g., acid-base) can quantify reactive groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Guidance :

- Systematic Review : Follow Cochrane guidelines to aggregate and critically appraise literature. Prioritize studies with transparent methodologies (e.g., detailed reaction conditions, purity of reagents) .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables. Use statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What computational methods can complement experimental studies in understanding this compound’s electronic structure?

- Methodological Guidance :

- Density Functional Theory (DFT) : Model molecular orbitals to predict reactivity sites (e.g., sulfur atom nucleophilicity). Compare results with experimental data (e.g., X-ray crystallography from CSD entries) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends or degradation pathways under environmental conditions .

Q. What strategies should be employed to investigate the environmental impact of this compound during disposal?

- Methodological Guidance :

- Biodegradation Assays : Use OECD 301 protocols to test microbial breakdown in water/soil. Monitor sulfur oxide byproducts via ion chromatography .

- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD 202 guidelines. Calculate LC₅₀ values and compare with regulatory thresholds (e.g., ECHA) .

Key Considerations for Experimental Design

- Data Sources : Cross-reference regulatory databases (e.g., ECHA, TSCA) for hazard classifications and disposal guidelines .

- Ethical Compliance : Document adherence to laboratory safety standards (e.g., ISO 17025) and ethical review processes for environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。